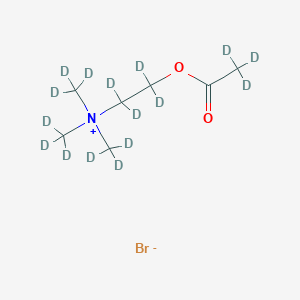
6-Morpholinopyridine-3-carbonyl chloride hydrochloride
Übersicht
Beschreibung
6-Morpholinopyridine-3-carbonyl chloride hydrochloride is a versatile chemical compound used extensively in scientific research. It has a CAS Number of 313350-36-6 and a molecular weight of 226.66 . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of 6-Morpholinopyridine-3-carbonyl chloride hydrochloride is C10H11ClN2O2 . The average mass is 263.121 Da, and the monoisotopic mass is 262.027588 Da .Physical And Chemical Properties Analysis
6-Morpholinopyridine-3-carbonyl chloride hydrochloride is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis:
- A study by Zheng et al. (2009) synthesized a related compound, 3,5-dichloro-6-morpholinopyridin-2-ol, and characterized it through single crystal X-ray diffraction. This highlights its use in synthesizing new compounds with potential bioactivities.
Application in Luminescent Properties:
- Research by Xu et al. (2014) involved the synthesis of cyclometalated complexes, which include a similar pyridine structure. These complexes exhibited luminescence, suggesting potential applications in light-emitting materials.
Role in Fluorescence Derivatization:
- A study conducted by Yoshida et al. (1992) used a structurally related compound as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography.
Chemical Stability Studies:
- The stability of related morpholine compounds was examined by Asahi et al. (1971), providing insights into the chemical behavior of such compounds under various conditions.
Catalytic Applications:
- Research by Singh et al. (2013) synthesized N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes. These complexes were potent catalysts for the Heck reaction, a significant reaction in organic chemistry, indicating the potential catalytic role of morpholine derivatives.
Safety and Hazards
The compound is corrosive and poses a danger. The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Eigenschaften
IUPAC Name |
6-morpholin-4-ylpyridine-3-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2.ClH/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13;/h1-2,7H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPGPSCOBVRTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)









![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)
